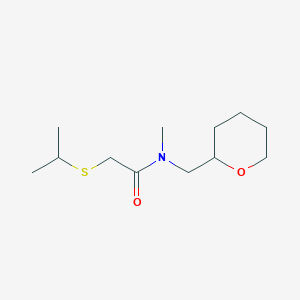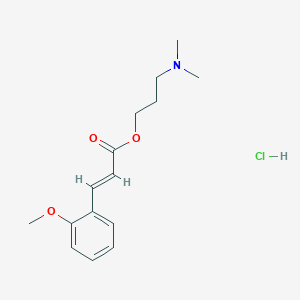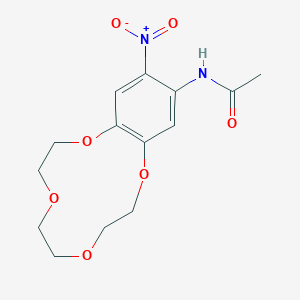![molecular formula C14H21NOS B5398568 N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide](/img/structure/B5398568.png)
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its effects on the nervous system. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in scientific research to study the effects of Parkinson's disease.
Mécanisme D'action
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide is metabolized in the brain to a compound called MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra. MPP+ then inhibits mitochondrial complex I, leading to a decrease in ATP production and ultimately causing cell death. This mechanism of action is similar to the pathology observed in Parkinson's disease, making N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide a valuable tool for studying the disease.
Biochemical and Physiological Effects:
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has been shown to cause selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels. This has been shown to result in motor impairments similar to those observed in Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has also been shown to cause changes in neurotransmitter levels and receptor densities in the brain, which may contribute to its effects on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has several advantages as a tool for studying Parkinson's disease, including its ability to selectively destroy dopaminergic neurons in the substantia nigra and its ability to induce motor impairments similar to those observed in the disease. However, N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has several limitations, including its toxicity and the fact that it does not fully replicate the pathological features of Parkinson's disease.
Orientations Futures
There are several future directions for research involving N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide, including the development of new animal models for Parkinson's disease, the investigation of the role of genetic factors in the disease, and the development of new therapies for the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide on the nervous system.
Méthodes De Synthèse
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide can be synthesized through a variety of methods, including the reaction of 1-methyl-4-(methylthio)benzene with α-bromoacetophenone in the presence of a strong base. This method is commonly used in the laboratory for the synthesis of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide.
Applications De Recherche Scientifique
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has been extensively studied for its effects on the nervous system, particularly in relation to Parkinson's disease. N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide is known to cause selective destruction of dopaminergic neurons in the substantia nigra of the brain, which is similar to the pathology observed in Parkinson's disease. This has made N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide a valuable tool in the study of Parkinson's disease and has led to the development of animal models for the disease.
Propriétés
IUPAC Name |
N-[2-(4-methylphenyl)propan-2-yl]-3-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-5-7-12(8-6-11)14(2,3)15-13(16)9-10-17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZNNMGTZTVTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)NC(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5398485.png)


![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5398507.png)
![1-{1-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5398517.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398525.png)
![[1-(2-methylquinolin-4-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5398528.png)

![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)


![N,3,3-trimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5398561.png)
![1,1'-[(2,6-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5398570.png)